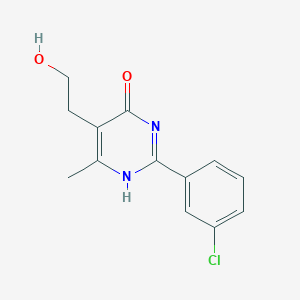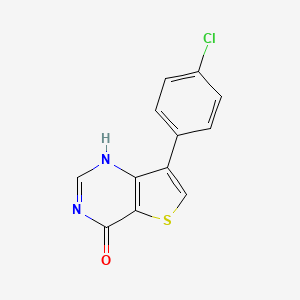![molecular formula C15H16N4OS B7883520 (3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B7883520.png)
(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a useful research compound. Its molecular formula is C15H16N4OS and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone' involves the synthesis of two key intermediates, namely 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid and 3,5-dimethylpyrazole-1-carboxylic acid. These intermediates are then coupled together using appropriate coupling agents to form the final product. The synthesis pathway involves several steps, including protection and deprotection of functional groups, as well as various coupling reactions.
Starting Materials
Ethyl bromoacetate, Thiourea, Hydrogen peroxide, Sodium hydroxide, Acetic anhydride, Acetic acid, 2-Amino-1H-pyrrole, Chloroacetyl chloride, Methylhydrazine, Acetic acid, Sodium nitrite, Hydrochloric acid, Dimethylformamide, Triethylamine, Ethyl chloroformate, 4-Dimethylaminopyridine, Phosphorus pentoxide, Sodium methoxide, Methanol, Acetic anhydride, Sodium acetate, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Methanol, Acetic acid, Sodium nitrite, Hydrochloric acid, Sodium azide, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Sodium sulfide, Sodium hydroxide, Methanol
Reaction
Step 1: Ethyl bromoacetate and thiourea are reacted in the presence of sodium hydroxide to form 4-ethyl-2-thioxo-1,3-thiazole-5-carboxylic acid ethyl ester., Step 2: The ethyl ester is then oxidized using hydrogen peroxide to form 4-ethyl-2-thioxo-1,3-thiazole-5-carboxylic acid., Step 3: 2-Amino-1H-pyrrole is reacted with chloroacetyl chloride to form 4-chloroacetyl-2-amino-1H-pyrrole., Step 4: Methylhydrazine is reacted with acetic acid to form 3,5-dimethylpyrazole-1-carboxylic acid hydrazide., Step 5: The hydrazide is then treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt., Step 6: The diazonium salt is then reacted with sodium azide in the presence of sodium hydroxide to form 3,5-dimethyl-1H-pyrazole-1-carboxylic acid azide., Step 7: The azide is reduced using sodium borohydride in methanol to form 3,5-dimethyl-1H-pyrazole-1-carboxylic acid., Step 8: The carboxylic acid is then coupled with 4-ethyl-2-thioxo-1,3-thiazole-5-carboxylic acid using ethyl chloroformate and triethylamine as coupling agents in the presence of 4-dimethylaminopyridine and phosphorus pentoxide to form the final product '(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone'.
Propriétés
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-ethyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-4-12-13(14(20)19-11(3)9-10(2)17-19)21-15(16-12)18-7-5-6-8-18/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWFJRJPBYBKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-methyl-2-(phenylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B7883442.png)
![3-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B7883447.png)
![9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B7883450.png)
![2-Phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B7883456.png)
![3-(2-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7883470.png)

![1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2,3-dione](/img/structure/B7883484.png)
![8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B7883494.png)
![Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate](/img/structure/B7883495.png)



![methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate](/img/structure/B7883524.png)
![Methyl 4-methoxy-2-{[2-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B7883532.png)